molecular formula C11H8BrNO2 B8349015 2-Bromo-1-[4-(1,3-oxazol-5-yl)phenyl]-1-ethanone

2-Bromo-1-[4-(1,3-oxazol-5-yl)phenyl]-1-ethanone

Cat. No.: B8349015
M. Wt: 266.09 g/mol
InChI Key: HEYZFEYICGZFBY-UHFFFAOYSA-N
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Description

2-Bromo-1-[4-(1,3-oxazol-5-yl)phenyl]-1-ethanone is a useful research compound. Its molecular formula is C11H8BrNO2 and its molecular weight is 266.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H8BrNO2

Molecular Weight

266.09 g/mol

IUPAC Name

2-bromo-1-[4-(1,3-oxazol-5-yl)phenyl]ethanone

InChI

InChI=1S/C11H8BrNO2/c12-5-10(14)8-1-3-9(4-2-8)11-6-13-7-15-11/h1-4,6-7H,5H2

InChI Key

HEYZFEYICGZFBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=CO2)C(=O)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-[4-(1,3-Oxazol-5-yl)phenyl]-1-ethanone (2.81 g) and triethylamine (6.27 mL) were dissolved in dichloromethane mL), and bromotrimethylsilane (3.96 mL) was added dropwise to the solution under ice cooling. The mixture was stirred at room temperature overnight under argon. The reaction mixture was washed sequentially with water and saturated saline, followed by drying over magnesium sulfate. The solvent was evaporated under reduced pressure, and the formed brown oily matter was dissolved in tetrahydrofuran mL). Subsequently, N-bromosuccinimide (2.67 g) was added to the solution, followed by stirring at room temperature for 30 minutes. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The solvent was evaporated, and the residue was purified through flash column chromatography (dichloromethane), followed by concentration under reduced pressure. The obtained solid was recovered through filtration by use of n-hexane, to thereby yield the title compound (3.35 g).
Quantity
2.81 g
Type
reactant
Reaction Step One
Quantity
6.27 mL
Type
reactant
Reaction Step One
Quantity
3.96 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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